5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one
Overview
Description
5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H8BrNO and a molecular weight of 226.07 g/mol It is a derivative of indene, featuring both amino and bromo substituents on the indene ring
Scientific Research Applications
5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Safety and Hazards
This compound is labeled with the signal word “Warning” and is associated with the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
“5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one” is an indole derivative. Indole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . The specific targets of “this compound” would depend on its specific structure and functional groups.
Mode of Action
The mode of action of “this compound” would depend on its specific targets. Indole derivatives often act by binding to their targets and modulating their activity .
Biochemical Pathways
The affected pathways would depend on the specific targets of “this compound”. Indole derivatives can affect a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .
Pharmacokinetics
The ADME properties of “this compound” would depend on its specific structure. Indole derivatives generally have good absorption and distribution properties due to their lipophilic nature .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Indole derivatives can have a variety of effects, including anti-inflammatory, anticancer, and antiviral effects .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
Preparation Methods
The synthesis of 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the bromination of 2,3-dihydro-1H-inden-1-one followed by amination. The reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and an appropriate amine source for the amination step . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and solvent selection.
Chemical Reactions Analysis
5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, yielding 5-amino-2,3-dihydro-1H-inden-1-one.
Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one can be compared with other similar compounds, such as:
5-Amino-2,3-dihydro-1H-inden-1-one: Lacks the bromo substituent, which may affect its reactivity and biological activity.
6-Bromo-2,3-dihydro-1H-inden-1-one:
Indole derivatives: Share a similar indene backbone but differ in substituent groups, leading to diverse chemical and biological properties
Properties
IUPAC Name |
5-amino-6-bromo-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-7-4-6-5(3-8(7)11)1-2-9(6)12/h3-4H,1-2,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOFLYKTUCBGSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C=C21)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439277 | |
Record name | 5-amino-6-bromo-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158205-19-7 | |
Record name | 5-amino-6-bromo-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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